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molecular formula C3H6ClF2NO2 B1524102 3-Amino-2,2-difluoropropanoic acid hydrochloride CAS No. 1159825-06-5

3-Amino-2,2-difluoropropanoic acid hydrochloride

Cat. No. B1524102
M. Wt: 161.53 g/mol
InChI Key: YYNGRYXSTNHZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422240B2

Procedure details

To ethanol (12.0 mL), thionyl chloride (0.587 mL) was added at 0° C. and the mixture was stirred at that temperature for 30 minutes. After adding 3-amino-2,2-difluoropropionic acid hydrochloride (950 mg) at 0° C., the mixture was refluxed for 4 hours. After being cooled to room temperature, the mixture was concentrated under reduced pressure. After adding ethyl acetate, the resulting precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give the titled compound as a pale brown oil (920 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.Cl.[NH2:6][CH2:7][C:8]([F:13])([F:12])[C:9]([OH:11])=[O:10].[CH2:14](O)[CH3:15]>>[ClH:3].[NH2:6][CH2:7][C:8]([F:13])([F:12])[C:9]([O:11][CH2:14][CH3:15])=[O:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
Cl.NCC(C(=O)O)(F)F
Step Two
Name
Quantity
0.587 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After adding ethyl acetate
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NCC(C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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